Avitinib is an orally available, irreversible, epidermal growth factor receptor (EGFR) inhibitor. [, ] It exhibits selectivity for mutant forms of EGFR, including the drug-resistant T790M EGFR mutant. [, ] Avitinib plays a significant role in scientific research, particularly in oncology, due to its potential antineoplastic activity. [, , ]
Avitinib functions by covalently binding to and inhibiting the activity of mutant forms of EGFR. [, ] This inhibition disrupts signaling pathways mediated by these mutated EGFRs, leading to potential consequences such as cell death and tumor growth inhibition in EGFR-mutated tumor cells. [, ] Avitinib's selectivity towards mutant EGFR potentially contributes to a reduced toxicity profile compared to non-selective EGFR inhibitors. []
Avitinib has been investigated in preclinical models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M mutation. [, , , , ] These studies aim to evaluate its efficacy in inhibiting tumor growth and overcoming resistance mechanisms.
Researchers have conducted studies to understand Avitinib's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. [, , ] One study assessed its ability to penetrate the blood-brain barrier in rats and humans. [, , ] Another investigated its potential drug-drug interactions by analyzing its effects on the pharmacokinetics of Osimertinib, another EGFR inhibitor. []
Studies have explored Avitinib's metabolism and identified potential reactive intermediates that might contribute to its pharmacological and toxicological profile. [, ] One study specifically assessed its impact on the activity of cytochrome P450 enzymes, a critical family of drug-metabolizing enzymes. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2